addressing limited in vivo efficacy of YNT-185 dihydrochloride

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Compound of Interest

Compound Name: YNT-185 dihydrochloride

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Technical Support Center: YNT-185 Dihydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering limited in vivo efficacy with **YNT-185 dihydrochloride**.

FAQs: Understanding YNT-185 Dihydrochloride

Q1: What is YNT-185 dihydrochloride and what is its mechanism of action?

A1: YNT-185 is a non-peptide, selective orexin type-2 receptor (OX2R) agonist.[1][2][3] It functions by mimicking the action of the endogenous neuropeptide orexin-A at the OX2R, which is a G protein-coupled receptor (GPCR) primarily involved in the regulation of wakefulness.[4][5][6] Activation of OX2R by YNT-185 leads to the depolarization of downstream neurons, such as histaminergic neurons, promoting a state of wakefulness.[3]

Q2: What are the reported in vitro and in vivo effects of YNT-185?

A2: In vitro, YNT-185 is a potent and selective agonist for human OX2R, with an EC50 of 0.028 μ M, showing approximately 100-fold selectivity over the orexin type-1 receptor (OX1R).[3] In vivo, administration of YNT-185 in mouse models of narcolepsy has been shown to increase



wakefulness and suppress cataplexy-like episodes.[2][7] It has been administered both intraperitoneally (i.p.) and intracerebroventricularly (i.c.v.).[2][3]

Q3: Why has YNT-185 been reported to have limited in vivo efficacy?

A3: Despite promising in vitro activity, studies have concluded that YNT-185 has limited in vivo efficacy, making it unsuitable for further clinical development.[1] This limitation is primarily attributed to a combination of insufficient potency and poor central nervous system (CNS) bioavailability.[1] While the compound can cross the blood-brain barrier to some extent, achieving and sustaining a therapeutically relevant concentration at the target receptor in the brain has been a challenge.[1]

Troubleshooting Guide: Addressing Limited In Vivo Efficacy

Researchers observing lower-than-expected efficacy with YNT-185 in their in vivo experiments can consult the following troubleshooting guide.

Issue 1: Poor Compound Solubility and Formulation

Poor aqueous solubility can lead to precipitation upon injection, resulting in low and variable drug exposure.

Troubleshooting Steps:

- Verify Solubility: YNT-185 dihydrochloride is reported to be soluble in water and DMSO.[8]
 However, it is crucial to confirm the solubility in your specific formulation vehicle at the desired concentration.
- Optimize Formulation: For i.p. injection, ensure the compound is fully dissolved. If using a
 suspension, ensure it is homogenous and the particle size is minimized. Consider the use of
 solubility-enhancing excipients, though their effects on BBB penetration must be considered.
- Alternative Formulations: For preclinical studies, consider lipid-based formulations or nanoformulations to improve solubility and absorption.



Issue 2: Insufficient CNS Penetration and Target Engagement

Limited brain bioavailability is a key factor in the suboptimal in vivo performance of YNT-185.

Troubleshooting Steps:

- Confirm CNS Penetration: If possible, conduct a pharmacokinetic (PK) study to determine the brain-to-plasma concentration ratio (Kp) of YNT-185 in your animal model. A low Kp value would confirm poor CNS penetration.
- Consider Alternative Administration Routes: For initial proof-of-concept studies, intracerebroventricular (i.c.v.) administration can bypass the blood-brain barrier and directly assess the compound's central efficacy.
- Pharmacodynamic (PD) Assessment: Measure a downstream marker of OX2R activation in the brain to confirm target engagement at the administered dose.

Issue 3: Suboptimal Dosing Regimen

The dose and frequency of administration may not be sufficient to achieve a sustained therapeutic effect.

Troubleshooting Steps:

- Dose-Response Study: Conduct a thorough dose-response study to determine the optimal dose for the desired effect. Doses used in published mouse studies range from 20-40 mg/kg i.p.[2]
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If PK data is available, correlate the time course of drug concentration in the brain with the observed pharmacological effect to design a more effective dosing regimen.

Data Presentation

Table 1: In Vitro Potency of YNT-185



Receptor	EC50 (μM)
Human OX2R	0.028
Human OX1R	2.75

Table 2: Reported In Vivo Dosing of YNT-185 in Mice

Administration Route	Dose	Observed Effect
Intraperitoneal (i.p.)	20-40 mg/kg	Increased wakefulness
Intracerebroventricular (i.c.v.)	300 nmol	Increased wake time, decreased NREM sleep

Table 3: Comparative Pharmacokinetic Parameters of Selective OX2R Agonists in Mice

No specific pharmacokinetic data for YNT-185 is publicly available. The following data for other selective OX2R agonists (TAK-925 and ARN-776) is presented to illustrate the challenges of CNS penetration with this class of compounds.[1]

Compound	Tmax (min)	Cmax (ng/mL)	AUClast (min*ng/mL)	Brain:Blood Ratio
TAK-925	10	160	20,097	0.07:1
ARN-776	10	326	11,482	0.04:1

Experimental Protocols

Protocol 1: Assessment of Wakefulness and Sleep States using EEG/EMG

Objective: To quantify the effects of YNT-185 on sleep-wake architecture in mice.

Methodology:

Animal Surgery:



- Anesthetize mice with a suitable anesthetic (e.g., ketamine/xylazine).
- Implant stainless steel screws for electroencephalogram (EEG) recording over the frontal and parietal cortices.
- o Implant stainless steel wires into the nuchal muscles for electromyogram (EMG) recording.
- Secure the electrodes and a headmount to the skull with dental acrylic.
- Allow a recovery period of at least one week.
- EEG/EMG Recording:
 - Habituate the mice to the recording chamber and cables.
 - Record baseline EEG/EMG for 24 hours.
 - Administer YNT-185 or vehicle at the desired dose and route.
 - Continue EEG/EMG recording for a specified period (e.g., 3-24 hours) post-administration.
- Data Analysis:
 - Score the EEG/EMG data in 10-second epochs into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
 - Quantify the total time spent in each state, the number and duration of sleep/wake bouts,
 and the latency to sleep onset.

Protocol 2: Quantification of Cataplexy-like Episodes

Objective: To assess the effect of YNT-185 on cataplexy-like episodes in a mouse model of narcolepsy (e.g., orexin/ataxin-3 transgenic mice).

Methodology:

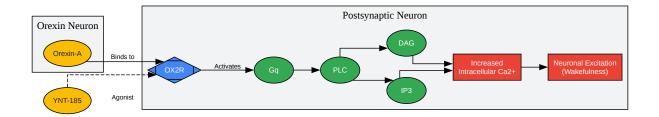
 Animal Model: Use a validated mouse model of narcolepsy that exhibits cataplexy-like episodes.



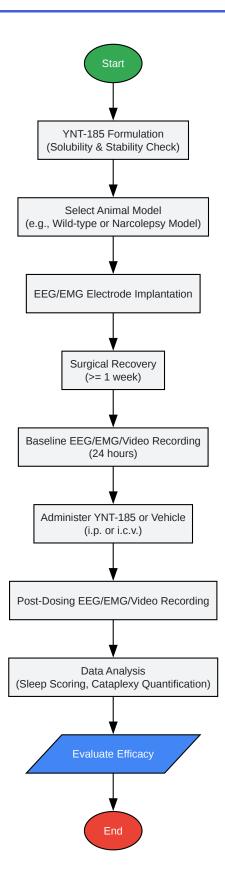
- EEG/EMG and Video Recording:
 - Implant mice with EEG/EMG electrodes as described in Protocol 1.
 - Simultaneously record EEG/EMG and video of the animals' behavior.
- Cataplexy Identification:
 - Identify cataplexy-like episodes based on a consensus definition:
 - An abrupt episode of nuchal atonia lasting at least 10 seconds.
 - The mouse is immobile during the episode.
 - Theta activity is dominant in the EEG during the episode.
 - At least 40 seconds of wakefulness precedes the episode.[7][9][10]
- Data Analysis:
 - Quantify the number and duration of cataplexy-like episodes before and after the administration of YNT-185 or vehicle.

Visualizations

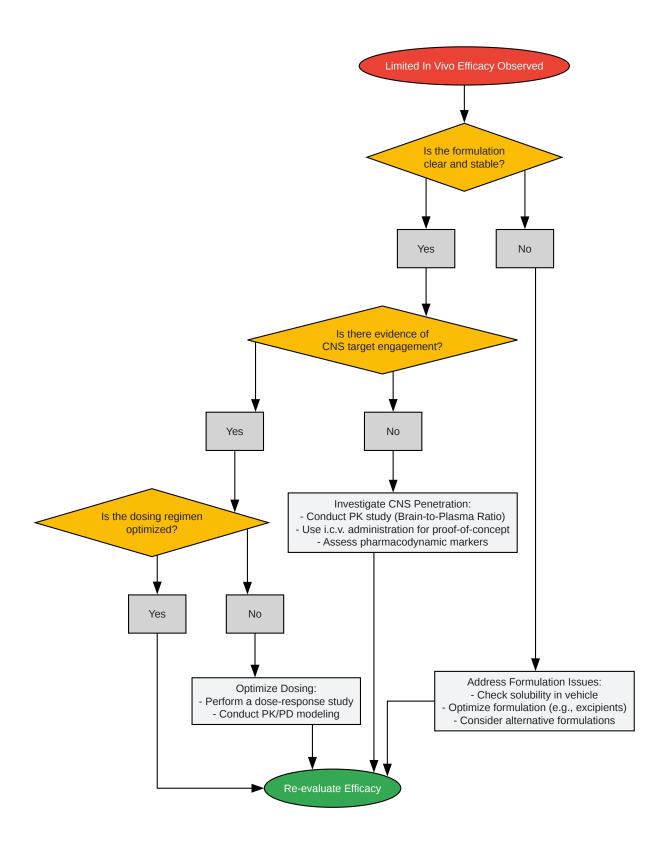












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